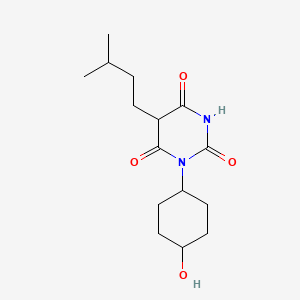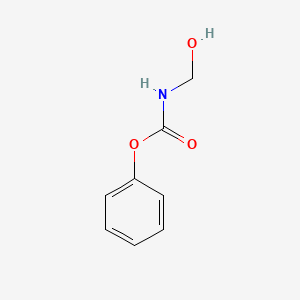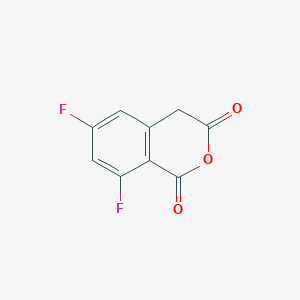
6,8-difluoro-4H-isochromene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-isochroman-1,3-dione is a fluorinated derivative of isochroman-1,3-dione. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the isochroman ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-isochroman-1,3-dione typically involves the fluorination of isochroman-1,3-dione precursors. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 6,8-difluoro-isochroman-1,3-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-isochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted isochroman derivatives.
Applications De Recherche Scientifique
6,8-Difluoro-isochroman-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and fluorinated polymers.
Mécanisme D'action
The mechanism of action of 6,8-difluoro-isochroman-1,3-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochroman-1,3-dione: The non-fluorinated parent compound.
6-Fluoro-isochroman-1,3-dione: A mono-fluorinated derivative.
8-Fluoro-isochroman-1,3-dione: Another mono-fluorinated derivative.
Uniqueness
6,8-Difluoro-isochroman-1,3-dione is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This dual fluorination also imparts distinct biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H4F2O3 |
|---|---|
Poids moléculaire |
198.12 g/mol |
Nom IUPAC |
6,8-difluoro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H4F2O3/c10-5-1-4-2-7(12)14-9(13)8(4)6(11)3-5/h1,3H,2H2 |
Clé InChI |
BTMWVNZRAGFIBO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)F)F)C(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
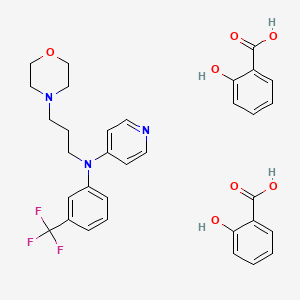

![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
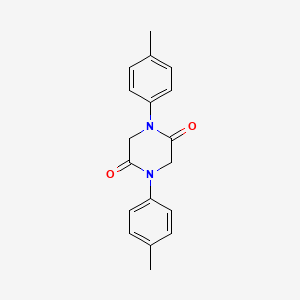
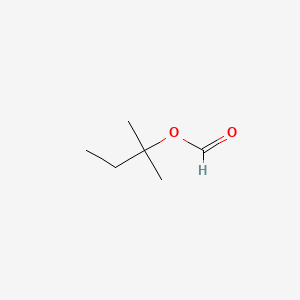
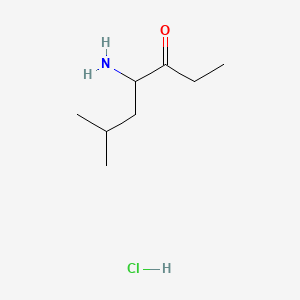
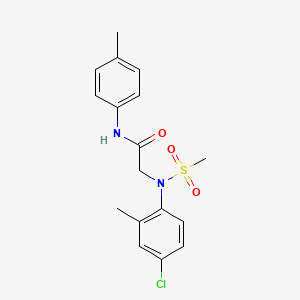
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
